molecular formula C9H5NO3 B12868357 Benzo[d]oxazole-2,6-dicarbaldehyde

Benzo[d]oxazole-2,6-dicarbaldehyde

Cat. No.: B12868357
M. Wt: 175.14 g/mol
InChI Key: JNJWYDQGDHNGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]oxazole-2,6-dicarbaldehyde is a sophisticated organic compound that serves as a versatile and valuable building block in chemical synthesis and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . This particular derivative, featuring two aldehyde groups at the 2 and 6 positions, offers unique reactivity for constructing complex molecules and is useful in the development of novel therapeutic agents. Researchers utilize benzoxazole derivatives in various fields due to their significant pharmacological properties. These compounds are recognized for their potential in neuroprotective applications; for instance, certain substituted benzo[d]oxazole-based derivatives have demonstrated the ability to protect cells from β-amyloid-induced toxicity, reduce tau protein hyperphosphorylation, and modulate the Akt/GSK-3β/NF-κB signaling pathway, suggesting promise in Alzheimer's disease research . Furthermore, benzoxazole analogues show potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungal strains, as well as anticancer activity against cell lines such as human colorectal carcinoma (HCT116) and breast cancer (MCF-7) . Some conjugates act as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), induce cell cycle arrest, and promote apoptosis, highlighting their utility in anticancer drug development . The compound is intended for research and development purposes only. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or veterinary procedures.

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,6-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H

InChI Key

JNJWYDQGDHNGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .

Industrial Production Methods

Industrial production of benzo[d]oxazole-2,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .

Comparison with Similar Compounds

Reactivity

  • Aldehyde Reactivity : All compounds exhibit nucleophilic addition and condensation reactions. However, the electron-withdrawing oxazole ring in Benzo[d]oxazole-2,6-dicarbaldehyde may enhance aldehyde electrophilicity compared to pyridine or furan analogues .
  • Heteroatom Influence : Thiophene-2,5-dicarbaldehyde’s sulfur atom increases π-conjugation, favoring applications in conductive materials, whereas the oxazole ring’s nitrogen and oxygen atoms may stabilize metal coordination in ligands .

Research Findings and Limitations

  • Synthetic Challenges: The fused oxazole ring in Benzo[d]oxazole-2,6-dicarbaldehyde complicates synthesis compared to monocyclic analogues, requiring optimization of catalysts and solvents .
  • Safety Data Gaps: Limited information exists on the target compound’s acute toxicity or environmental impact, unlike 2,6-dichlorobenzaldehyde, which has established safety protocols .

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